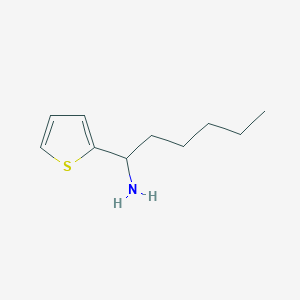
1-(Thiophen-2-YL)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-YL)hexan-1-amine is an organic compound with the molecular formula C10H17NS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a hexylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-YL)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene with hexylamine under specific conditions. The synthesis typically involves:
Reagents: Thiophene, hexylamine, and a suitable catalyst.
Conditions: The reaction is often carried out under reflux conditions with a solvent such as ethanol or toluene.
Procedure: Thiophene is reacted with hexylamine in the presence of a catalyst, and the mixture is heated under reflux. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
1-(Thiophen-2-YL)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the amine group or the thiophene ring.
Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides, forming secondary or tertiary amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Secondary or tertiary amines.
Applications De Recherche Scientifique
1-(Thiophen-2-YL)hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-YL)hexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form specific interactions with these targets, leading to various biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
1-(Thiophen-2-YL)hexan-1-amine can be compared with other thiophene derivatives, such as:
Thiophene-2-ethylamine: Similar structure but with a shorter alkyl chain.
Thiopropamine: An analogue of amphetamine with a thiophene ring.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: this compound is unique due to its specific combination of a thiophene ring and a hexylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H17NS |
|---|---|
Poids moléculaire |
183.32 g/mol |
Nom IUPAC |
1-thiophen-2-ylhexan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9H,2-4,6,11H2,1H3 |
Clé InChI |
WESRBQACWYOJGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


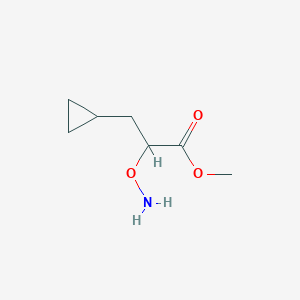
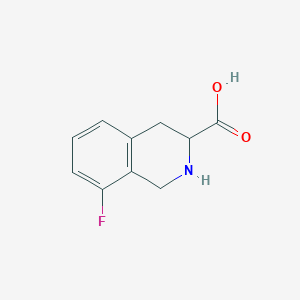
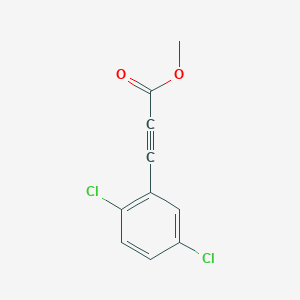
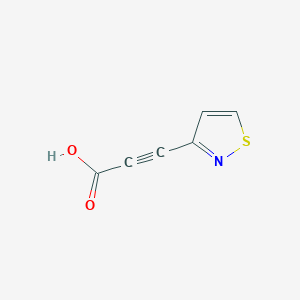

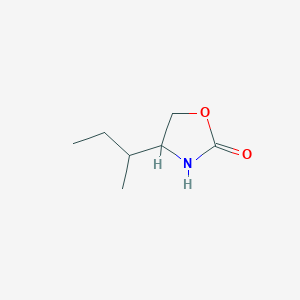
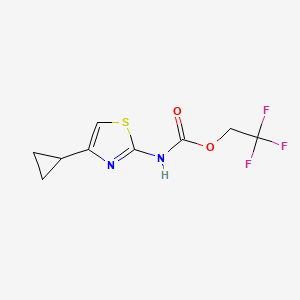
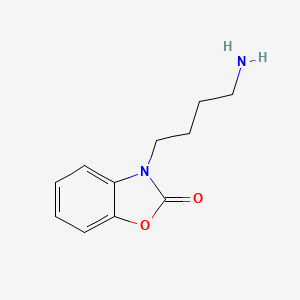
![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)


![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193258.png)
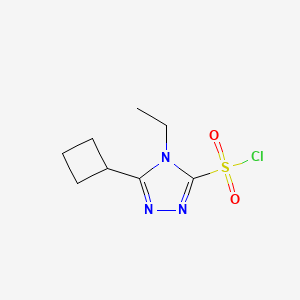
![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
